Product packaging for 2-amino-N-benzyl-N-ethylacetamide(Cat. No.:)

2-amino-N-benzyl-N-ethylacetamide

Cat. No.: B13239895
M. Wt: 192.26 g/mol
InChI Key: AOHSSDPPKAHGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amide Chemistry and Medicinal Chemistry Scaffolds

The fundamental structure of 2-amino-N-benzyl-N-ethylacetamide is defined by its amide functional group. Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. As a tertiary amide, the nitrogen atom in this compound is bonded to three carbon atoms: the carbonyl carbon, a benzyl (B1604629) group, and an ethyl group. This structural arrangement confers specific chemical properties. Generally, amides are relatively stable and less reactive compared to other carboxylic acid derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. eurekaselect.com This stability is a crucial feature in many biological systems, including the peptide bonds that form the backbone of proteins. eurekaselect.com

In medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a framework for the development of new drug candidates. The N-benzyl acetamide (B32628) moiety present in this compound represents such a scaffold. mdpi.com Researchers often synthesize libraries of related compounds by modifying the peripheral groups attached to the central scaffold to explore their structure-activity relationships (SAR). The benzyl and ethyl groups on the nitrogen, as well as the terminal amino group, provide sites for potential modification to modulate the compound's biological activity. The development of novel scaffolds is a key area of research in drug discovery, aiming to create new classes of pharmacological agents. google.com For instance, the aminoacetamide scaffold itself is a component of various molecules investigated for therapeutic purposes, including cancer treatment. mdpi.comnih.gov

Overview of Research Significance and Potential Academic Applications

While direct research on this compound is limited, the significance of its structural class can be inferred from extensive studies on its analogs. A particularly prominent area of investigation for N-benzyl acetamide derivatives is their potential as anticonvulsant agents. nih.govmdpi.com

Research has shown that substituted N-benzyl 2-acetamidoacetamides can provide significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.govmdpi.com For example, a study on N-benzyl-2-acetamidopropionamide derivatives demonstrated that modifying substituents on the core structure significantly impacts anticonvulsant potency. mdpi.com Specifically, derivatives with small, oxygen-containing groups showed high potency, with some compounds exhibiting efficacy comparable to or greater than the established antiepileptic drug phenytoin. mdpi.com Another study highlighted that while the 2-acetamido group was important, it was not strictly necessary for anticonvulsant activity, as related N-benzyl acetamide derivatives with other substituents at this position also showed protective effects. nih.gov

These findings suggest that the this compound scaffold holds potential for academic research in the field of epilepsy and neuroscience. The primary amino group offers a point for further functionalization, allowing for the synthesis of a library of related compounds. The academic application would involve synthesizing these derivatives and evaluating them in preclinical seizure models to elucidate structure-activity relationships. Such research could lead to the identification of novel and more effective anticonvulsant drug candidates. acs.orgnih.gov Beyond epilepsy, related scaffolds have been explored for anti-inflammatory, antimicrobial, and anticancer effects, indicating a broader potential for academic investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B13239895 2-amino-N-benzyl-N-ethylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-benzyl-N-ethylacetamide

InChI

InChI=1S/C11H16N2O/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,12H2,1H3

InChI Key

AOHSSDPPKAHGEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for Amide Bond Formation

The formation of the amide bond between the N-benzylethylamine moiety and the 2-aminoacetyl group is the central transformation in the synthesis of the target compound. Several classical and modern organic chemistry reactions can be employed for this purpose.

Carbodiimide-mediated coupling is a widely used method for forming amide bonds due to its mild reaction conditions and high efficiency. wikipedia.orgpeptide.com This technique involves the activation of a carboxylic acid with a carbodiimide reagent, which then reacts with an amine to form the desired amide. wikipedia.org For the synthesis of 2-amino-N-benzyl-N-ethylacetamide, this would typically involve the reaction of N-benzylethylamine with an N-protected glycine (to prevent self-polymerization and unwanted side reactions), such as Boc-glycine or Cbz-glycine.

The general mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then susceptible to nucleophilic attack by the amine. A common challenge with this method is the potential for the O-acylisourea intermediate to rearrange into a stable, unreactive N-acylurea, which can lower the yield. wikipedia.orgthieme-connect.de To mitigate this side reaction and also to reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used. peptide.com These additives react with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine. peptide.com

Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are particularly useful as the resulting urea (B33335) byproduct is also water-soluble, simplifying purification through aqueous extraction. peptide.comnih.gov

Table 1: Common Carbodiimide Coupling Reagents and Additives

Reagent/Additive Acronym Key Features
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive and effective; byproduct (DCU) is poorly soluble in many organic solvents, facilitating removal by filtration. wikipedia.orgthieme-connect.de
Diisopropylcarbodiimide DIC A liquid reagent, easy to handle; byproduct (DIU) is soluble in common organic solvents. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble reagent and byproduct, simplifying workup. peptide.comnih.gov
1-Hydroxybenzotriazole HOBt Common additive used to suppress side reactions and reduce racemization. peptide.com

Acylation using acid chlorides or anhydrides is a fundamental method for amide bond formation. chemguide.co.ukias.ac.in In the context of synthesizing this compound, the key precursor would be N-benzylethylamine, which would be acylated. The acylating agent would need to be a derivative of 2-aminoacetic acid, such as 2-chloroacetyl chloride or N-protected 2-aminoacetyl chloride.

A plausible two-step route involves first reacting N-benzylethylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloro-N-ethyl-acetamide. scbt.com This intermediate can then be converted to the final product by substituting the chlorine atom with an amino group, for example, through reaction with ammonia or another nitrogen source. This nucleophilic substitution reaction proceeds via an addition-elimination mechanism. chemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of the chloride leaving group to form the amide. chemguide.co.uk These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Alternatively, direct acylation with a protected amino acid derivative, like Boc-glycyl chloride, could be employed. Acetic anhydride (B1165640) can also be used as an acylating agent, though it is generally less reactive than acetyl chloride. ias.ac.in

Table 2: Common Reagents for Acylation

Reagent Use Base/Catalyst
2-Chloroacetyl chloride Forms a chloroacetamide intermediate Pyridine, Triethylamine
Acetic Anhydride Acylating agent Often requires a catalyst or base

The direct condensation of a carboxylic acid and an amine is the most atom-economical approach to forming an amide bond. However, this reaction is often challenging because the acidic carboxylic acid and the basic amine can form a stable and unreactive ammonium carboxylate salt. To overcome this, the reaction typically requires high temperatures (often above 100°C) to drive off water and shift the equilibrium towards the amide product.

For the synthesis of this compound, this would involve heating N-benzylethylamine with a protected glycine derivative. The kinetics of such condensations can be complex; for instance, the condensation of glycine with benzaldehyde has been shown to proceed through a Schiff base intermediate, highlighting the activation of the methylene (B1212753) group. sci-hub.sedatapdf.com While direct thermal condensation is possible, it is often less practical in laboratory settings for complex molecules due to the harsh conditions required. For this reason, methods involving activating agents, such as the carbodiimides discussed previously, are generally preferred.

Functionalization of Key Structural Moieties

The synthesis of this compound also requires the specific placement of the benzyl (B1604629) and ethyl groups on the amide nitrogen.

The benzyl group can be introduced at different stages of the synthesis. One common method is the N-benzylation of a pre-formed amide. For example, N-ethyl-2-aminoacetamide could be benzylated using benzyl chloride or benzyl bromide in the presence of a base like potassium hydroxide. researchgate.net Phase-transfer catalysts can sometimes be employed to improve the efficiency of such reactions. researchgate.net

Alternatively, and perhaps more straightforwardly, the synthesis can begin with N-benzylethylamine as a starting material. This secondary amine can be prepared through various standard methods, such as reductive amination of benzaldehyde with ethylamine (B1201723). Once N-benzylethylamine is obtained, the 2-aminoacetamide moiety can be introduced using the amide bond formation strategies described in section 2.1. The synthesis of N-benzyl acetamide (B32628) itself can be achieved by reacting benzylamine with methyl acetate in the presence of a sodium salt of a hydroxypyridine. prepchem.com

The structural framework of this compound can be modified to create analogous compounds with different properties, a common strategy in medicinal chemistry. enamine.net One such modification is the incorporation of a piperidine (B6355638) ring, a prevalent scaffold in many FDA-approved drugs. enamine.net

For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for biological activity. nih.gov The synthesis of these analogs involves functionalizing the piperidine ring. A key intermediate, 4-(2-aminoethyl)piperidine, can be N-benzylated and then subsequently acylated on the primary amino group of the ethyl side chain. nih.govnih.gov The synthesis of these piperidine-containing analogs demonstrates the versatility of the chemical methods used to create the core amide structure and highlights how these methods can be adapted to produce a wide range of related molecules. ajchem-a.comunisi.it

Amino Group Protection and Deprotection Strategies (e.g., Boc, Cbz)

In the synthesis of this compound, the primary amino group is highly nucleophilic and can react with various electrophiles. uobaghdad.edu.iqlibretexts.orgslideshare.net To prevent unwanted side reactions during the formation of the N-substituted amide, this amino group must be temporarily blocked using a protecting group. libretexts.orgucalgary.canih.gov Carbamates are among the most effective and widely used protecting groups for amines due to their stability and the mild conditions under which they can be removed. slideshare.netmasterorganicchemistry.com Two of the most common carbamate protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comacs.org

Boc Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions. uobaghdad.edu.iqorganic-chemistry.org Deprotection, or removal of the Boc group, is achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the carbamate, regenerating the free amine. masterorganicchemistry.com This acid-lability makes the Boc group orthogonal to the Cbz group, which is removed under different conditions. masterorganicchemistry.com

Cbz Protection and Deprotection: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl). Like the Boc group, it effectively shields the amine from unwanted reactions. The primary advantage of the Cbz group is its method of removal: catalytic hydrogenation. masterorganicchemistry.com Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (H₂ gas), the benzyl C-O bond is cleaved, which is followed by spontaneous decarboxylation to release the free amine. uobaghdad.edu.iq This deprotection method is mild and highly selective, leaving many other functional groups, including Boc groups, intact.

A direct conversion of N-Boc or N-Cbz protected amines into amides can also be achieved through rhodium-catalyzed coupling with arylboroxines, which replaces the traditional two-step deprotection-condensation sequence. acs.orgacs.org

The following table summarizes the key features of Boc and Cbz protecting groups.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Basic or aqueous conditions organic-chemistry.orgTypically basic conditions
Stability Stable to most bases and nucleophiles, hydrogenation uobaghdad.edu.iqorganic-chemistry.orgStable to acidic conditions
Deprotection Method Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.comCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
Key Advantage Orthogonal to Cbz group; stable to hydrogenationOrthogonal to Boc group; mild removal conditions

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of this compound, which involves the formation of an N,N-disubstituted amide. The synthetic pathway generally involves the N-alkylation of a primary amide or a related precursor. The challenge lies in controlling the sequential addition of the benzyl and ethyl groups to the correct nitrogen atom.

One common synthetic route involves the N-alkylation of amides with alcohols, often catalyzed by transition metals like cobalt or iridium. nih.govresearchgate.net In such a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes condensation with the amide. The resulting intermediate is then hydrogenated by the metal-hydride species to yield the N-alkylated amide. nih.gov

To achieve the desired N,N-disubstitution pattern of the target molecule, the reaction must be carefully staged. For instance, starting with a protected 2-aminoacetamide, one might first perform a selective N-benzylation followed by N-ethylation, or vice-versa. The order of these steps and the choice of alkylating agents and reaction conditions are crucial for preventing side reactions, such as the formation of bis-alkylated products at the primary amine (if unprotected) or over-alkylation. The use of protecting groups, as discussed in the previous section, is essential for directing the alkylation to the amide nitrogen.

Stereochemical Control: While the parent compound this compound is achiral, the introduction of substituents on the acetamide backbone or the benzyl or ethyl groups could create stereocenters. In such cases, controlling the stereochemistry becomes paramount.

Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product, can be achieved using dual-catalyst systems, such as a combination of iridium and magnesium catalysts for asymmetric allylic alkylation. acs.org This approach enables independent control over the configuration of newly formed stereocenters. acs.org

In reactions involving the N-alkylation of chiral α-amino acid esters and amides with alcohols, ruthenium-based catalysts have been shown to proceed with excellent retention of stereochemical integrity. nih.gov The success of these reactions often depends on additives, such as diphenylphosphate, which can enhance both reactivity and selectivity. nih.gov Computational methods, including Density Functional Theory (DFT), are increasingly used to understand the transition states that dictate the stereochemical outcome of a reaction, aiding in the rational design of stereoselective syntheses. acs.org

Comparative Analysis of Synthetic Yields and Process Optimization

For the key N-alkylation step, various catalytic systems have been developed. For example, cobalt nanoparticle-catalyzed N-alkylation of primary amides with alcohols has been shown to produce secondary amides in good to excellent yields. nih.gov Similarly, iridium-catalyzed N-alkylation of amides with alcohols also provides high yields of N-alkylated products. researchgate.net

Below is a comparative table illustrating typical yields for relevant synthetic transformations that are analogous to the steps required for synthesizing this compound. These examples highlight how the choice of reactants and conditions can significantly impact the efficiency of the synthesis.

Reaction TypeReactantsConditionsYield (%)Reference
N-AlkylationBenzamide + Benzyl AlcoholCo-nanoparticles, BaseGood to Excellent nih.gov
N-AlkylationPhenylalanine pentyl ester + 4-methylbenzyl alcoholRu-catalyst, Toluene, 120°C55% nih.gov
N-MethylationHexanamidePhenyl trimethylammonium iodide, Base67% acs.org
AmidationBenzylamine + Methyl AcetateSodium salt of 4,6-dimethyl-2-hydroxypyridine, 78°C84% prepchem.com
Amine Protection(R)-2-aminopropylphosphonate precursorBoc₂O80% mdpi.com
Amine Protection(S)-2-aminopropylphosphonate precursorBoc₂O78% mdpi.com
Imine Condensation(E)-2-benzylidenecyclohex-3-en-1-one + 4-methoxybenzylamineToluene, 60°C52% nih.gov

Molecular Architecture and Conformational Analysis in Biological Contexts

Structural Features Influencing Molecular Interactions

The acetamide (B32628) group (CH₃CONH₂) is a foundational structure in organic chemistry and pharmacology. patsnap.compatsnap.com In 2-amino-N-benzyl-N-ethylacetamide, this core is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms. The acetamide moiety possesses several key features that govern its interactive properties:

Polarity and Hydrogen Bonding: The carbonyl group (C=O) within the acetamide core is highly polar. This polarity makes the oxygen atom a hydrogen bond acceptor, a critical feature for interacting with biological molecules like proteins and enzymes. patsnap.compatsnap.comscielo.org.mx The primary amino group (-NH₂) on the acetyl side is a hydrogen bond donor.

Structural Rigidity: The amide bond (C-N) has a partial double bond character due to resonance. This restricts rotation around the bond, imparting a degree of planarity and rigidity to the molecular backbone. scielo.brresearchgate.net This rigidity is crucial for orienting the substituents in a defined spatial arrangement for effective target binding.

Chemical Reactivity: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, breaking down into an amine and a carboxylic acid. patsnap.com This stability is a key consideration in the design of molecules for biological applications.

The acetamide core serves as a scaffold, and its derivatives are widely investigated for a range of biological activities, including antimicrobial and enzymatic inhibition roles. patsnap.com

The N-benzyl and N-ethyl groups attached to the amide nitrogen are not merely passive additions; they actively shape the molecule's size, shape, and interaction profile.

N-Benzyl Group: The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH₂) bridge, introduces significant bulk and specific interaction capabilities.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan, tyrosine) in biological targets like enzymes. mdpi.commdpi.com

Hydrophobic Interactions: The benzyl group contributes to the molecule's hydrophobicity, facilitating its entry into lipophilic pockets of proteins.

Steric Influence: The size of the benzyl group can influence the preferred conformation around the amide bond and may affect the accessibility of the core structure to interacting molecules.

N-Ethyl Group: The ethyl group (-CH₂CH₃) is a smaller, flexible alkyl substituent.

Conformational Tuning: Compared to a simple methyl group, the ethyl group provides additional rotational bonds, subtly influencing the conformational landscape of the molecule.

The structural rigidity of the amide bond leads to a significant conformational phenomenon in N,N-disubstituted acetamides: rotational isomerism.

Due to the high energy barrier for rotation around the partial double bond of the C-N amide linkage, distinct rotational isomers, or rotamers, can exist at room temperature. researchgate.netwindows.net These are typically referred to as cis (E) and trans (Z) isomers, defined by the relative orientation of the substituents on the nitrogen and the carbonyl carbon.

In the case of this compound, the two major conformers would be:

Z-isomer (trans): The larger benzyl group is positioned trans to the carbonyl oxygen.

E-isomer (cis): The larger benzyl group is positioned cis to the carbonyl oxygen.

This cis-trans isomerization is a well-documented characteristic of tertiary amides and has been studied extensively using techniques like NMR spectroscopy. scielo.brresearchgate.netresearchgate.net The relative stability of these isomers is influenced by the steric bulk of the N-substituents. The presence of two different substituents (benzyl and ethyl) means these two rotamers are chemically distinct and can interconvert, though often slowly. researchgate.net This dynamic equilibrium can be crucial for biological activity, as one isomer may bind to a target receptor more effectively than the other. researchgate.netresearchgate.net

Theoretical Studies of Molecular Conformation

Computational chemistry provides powerful tools for investigating the conformational possibilities of molecules like this compound. Theoretical methods, such as Density Functional Theory (DFT), are employed to model the structure and predict the relative energies of different conformers. scielo.brresearchgate.net

Studies on structurally related N,N-disubstituted amides have shown that:

Computational models can successfully predict the existence of stable E and Z rotamers. scielo.br

The energy difference between these conformers can be calculated, indicating which is more abundant at equilibrium. researchgate.net

The transition state for the rotation around the amide bond can be modeled to understand the dynamics of interconversion between the isomers. researchgate.net

Solvent effects can be incorporated into these models, as the polarity of the environment can influence conformational preference. scielo.br

For this compound, theoretical calculations would likely explore the rotational energy barrier of the amide C-N bond and the conformational preferences resulting from rotations around the N-CH₂(benzyl) and N-CH₂(ethyl) single bonds. Such studies provide a detailed map of the molecule's conformational energy landscape, which is essential for understanding its behavior at a molecular level. conicet.gov.ar

Implications of Structural Frameworks on Biological Target Recognition

The specific three-dimensional structure and conformational flexibility of this compound have direct consequences for its ability to be recognized by and bind to biological targets. The conformation a molecule adopts can ultimately determine its biological activity. scielo.org.mx

Isomer-Specific Recognition: A biological receptor may have a binding site that is geometrically and electronically complementary to only one of the rotational isomers (E or Z). This means that the biological activity of the compound could be dependent on the E/Z ratio and the rate of interconversion. researchgate.net

Multi-point Interactions: Effective binding relies on multiple, simultaneous, non-covalent interactions. The framework of this compound allows for this through:

Hydrogen bonding via the acetamide carbonyl oxygen and the terminal amino group. patsnap.com

π-π stacking and hydrophobic interactions from the benzyl group. mdpi.com

Van der Waals interactions from the ethyl group and the rest of the molecule.

Induced Fit: The flexibility of the molecule, particularly the rotation of the benzyl and ethyl groups, may allow it to adapt its shape to fit into a binding site—a concept known as "induced fit."

The relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. The conformational preferences and interactive features of this compound, governed by its acetamide core and N-substituents, are the primary determinants of its potential for specific biological target recognition. scielo.org.mxresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-benzyl-2-aminoacetamide derivatives is recognized as a significant pharmacophore. Stereochemical analyses have identified two oxygen atoms and a phenyl group as likely being responsible for the anticonvulsant activities observed in this class of compounds. nih.gov The spatial arrangement of these features is critical for interaction with biological targets. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the 2-acetylaminoacetamide moiety adopts a linearly extended conformation, which is believed to be important for its activity. nih.gov

Furthermore, the N-benzyl group itself is a key component of the pharmacophore, with substitutions on the benzyl (B1604629) ring significantly influencing activity. chapman.edumdpi.com The core acetamide (B32628) structure also plays a vital role, and modifications to this part of the molecule can modulate the biological response.

Impact of Substituent Modifications on Biological Activity and Binding Affinities

Modifications to various parts of the 2-amino-N-benzyl-N-ethylacetamide scaffold have profound effects on the resulting compounds' biological activities and their affinities for specific molecular targets.

Substituents on the benzyl ring play a critical role in modulating the biological activity of these compounds. For example, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, the presence of substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl groups, was found to be critical for maximal anticancer activity. chapman.edu Specifically, the 4-fluorosubstituted and 3,4-dichlorosubstituted analogues showed significant inhibition of cell proliferation. chapman.edu

However, the introduction of bulky groups, like chlorine and methyl, can sometimes lead to a decrease in potency, suggesting that both electronic effects and steric hindrance are at play. chapman.edu For instance, 2-chlorobenzyl and 3,4-dichlorobenzyl substituted analogues displayed significantly less inhibitory activity compared to other compounds in one study. chapman.edu The electronic properties of substituents on the benzene (B151609) ring, rather than just steric hindrance, have been shown to affect the hydrogenolysis of benzyl-type groups. researchgate.net

The table below summarizes the effect of benzyl ring substitutions on the anticancer activity of some thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu

CompoundBenzyl Ring SubstitutionEffect on Activity
8b4-fluoroHigh Src inhibitory potency and active against all tested cancer cells.
8c2-chloroSignificantly less inhibitory activity.
8d3,4-dichloroInhibited cell proliferation of CCR5 by 69%.
8e4-methylAlmost 4-fold decrease in potency compared to the unsubstituted analog.

The terminal amino acid and the N-acetyl moiety are crucial for the biological activity of N-benzyl-2-acetamidoacetamide derivatives. Studies on anticonvulsant compounds have shown that the placement of a small, substituted heteroatom moiety one atom away from the C(2) position is an important structural feature for maximal activity. nih.gov

In the context of amino acid transporters, modifications to the N-terminus can abolish affinity, indicating the importance of this region for recognition and binding. semanticscholar.org The N-terminus of some enzymes is located at the substrate binding domain and is crucial for maintaining the correct active site conformation. nih.gov The 2-acetylaminoacetamide moiety's conformation, whether extended or bent, also influences the molecular packing and hydrogen bonding, which can affect biological activity. nih.gov

Both steric and electronic factors of substituents have a significant impact on the biological activity of this compound analogues. The incorporation of bulky groups on the benzyl ring, such as chlorine and methyl, has been shown to decrease potency in certain anticancer derivatives, suggesting a negative steric effect. chapman.edu

The electronic properties of substituents on the aromatic ring also play a crucial role. For instance, the introduction of electron-withdrawing groups can influence reaction rates and selectivities in chemical transformations. researcher.life In the context of antioxidant activity, the presence of electronegative fluorine atoms on a phenyl ring significantly influences the inhibitory potency of certain nitrones. mdpi.com A compound with two fluorine atoms showed the highest potency, which decreased with the loss of one or both fluorine atoms. mdpi.com

Rational Design and Synthesis of Derivatives and Analogues

The insights gained from SAR studies have enabled the rational design and synthesis of novel derivatives and analogues of this compound with improved biological profiles.

The synthesis of various analogues often involves multi-step processes. For example, the synthesis of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels involved the alkylation of a secondary amine with ethyl bromoacetate, followed by hydrolysis and coupling with various aryl amines. nih.gov Similarly, the synthesis of N-benzyl-2-acetamidopropionamide derivatives involved the incorporation of different heteroatom substituents at the C(3) site. nih.gov

The overarching goal of these synthetic efforts is to optimize the lead compound's activity, selectivity, and pharmacokinetic properties. This has led to the development of compounds with potent anticonvulsant, anticancer, and other therapeutic activities. chapman.edunih.gov

In the quest for new therapeutics, researchers have designed and synthesized piperidine-acetamide analogues. For instance, a series of N-benzyl piperidine (B6355638) derivatives were developed as potential treatments for Alzheimer's disease. nih.gov These compounds were designed to act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov The design strategy often involves combining pharmacophoric elements from known active compounds to create multi-target-directed ligands.

Derivatization for Enhanced Target Binding

Derivatization is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its binding affinity and efficacy for a biological target. This process involves the chemical modification of the lead structure to explore the chemical space around it. Common derivatization strategies include altering functional groups to enhance interactions—such as hydrogen bonding, hydrophobic interactions, or ionic interactions—with the target protein. For a molecule like this compound, this could involve modifications to the primary amino group, the ethyl or benzyl substituents on the tertiary amide nitrogen, or the acetamide backbone. However, specific studies detailing the synthesis and evaluation of such derivatives for enhanced target binding are not present in the reviewed literature.

Scaffold Hopping Strategies

Scaffold hopping is an advanced technique in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This is achieved by replacing the central core (scaffold) of the molecule with a different chemical moiety while preserving the essential pharmacophoric features. This can lead to new chemical entities with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property. For this compound, a scaffold hopping approach might involve replacing the acetamide core with other structures like pyrimidines, imidazoles, or other heterocyclic systems that can maintain the spatial arrangement of the key binding groups. While general principles of scaffold hopping are well-documented, specific applications originating from or leading to the this compound scaffold are not described in available research.

Computational Approaches to SAR

Computational methods are integral to modern drug discovery, providing insights into how a compound's structure relates to its biological activity and guiding the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models help to predict the activity of newly designed compounds before they are synthesized. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. For this compound, no such dataset or corresponding QSAR study appears to be publicly available.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Software such as AutoDock Vina and the Schrödinger Suite are commonly used to perform these simulations, providing insights into binding modes and predicting binding affinities. Such studies are crucial for understanding the interactions that drive biological activity. A study on a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, utilized quantum chemical calculations to understand its conformational behavior, but specific docking studies for this compound against a defined biological target are not reported. scielo.br

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. In drug design, DFT is often employed to determine the optimized, low-energy three-dimensional geometry of a compound. This information is critical for understanding its conformational preferences and serves as a starting point for more complex calculations like molecular docking. While DFT was used to analyze the conformational space of the related N-benzyl-N-(furan-2-ylmethyl)acetamide, similar published analyses for this compound were not found. scielo.br

Investigation of Biological Activities and Molecular Mechanisms

Target Identification and Engagement Studies

There is currently no publicly available research identifying specific biological targets for 2-amino-N-benzyl-N-ethylacetamide. Studies on target engagement, which would confirm direct interaction with cellular components, have not been found.

Enzymatic Modulation and Inhibition Mechanisms

No data exists in the reviewed literature concerning the modulation or inhibition of specific enzymes by this compound. While the broader class of acetamides has been investigated for various enzymatic interactions, information remains specific to the individual analogues studied and cannot be extrapolated to this compound.

Acetylcholinesterase (AChE) Inhibition

No studies were found that evaluated the activity of this compound as an inhibitor of Acetylcholinesterase (AChE). Research on AChE inhibitors focuses on other distinct chemical scaffolds. mdpi.comnih.govnih.gov

Dopamine (B1211576) Receptor Modulation

The scientific literature lacks any data on the interaction between this compound and dopamine receptors. Research into dopamine receptor modulators involves other classes of molecules, and no connection to the specified compound has been established. nih.gov

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition

No published studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp). While a study on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as RdRp inhibitors exists, these are structurally distinct compounds. nih.govresearchgate.net

Competitive Enzyme Inhibition

There is no information available to classify this compound as a competitive enzyme inhibitor or to describe its mechanism in this context. General principles of competitive inhibition involve an inhibitor molecule competing with a substrate for the active site of an enzyme, but this has not been specifically documented for the compound . nih.gov

Interactions with Ion Channels (e.g., Voltage-Gated Na+ Channels, Calcium Channels)

Ion channels, particularly voltage-gated sodium and calcium channels, are crucial targets in the development of drugs for neurological and cardiovascular diseases. However, there is currently no available scientific literature or published research that specifically investigates the interaction of this compound with these or any other ion channels. The potential for this compound to modulate ion channel activity remains an open area for future investigation.

Preclinical In Vitro and In Vivo Mechanistic Pharmacological Evaluations

Preclinical studies are fundamental to understanding the pharmacological profile of a new chemical entity. This involves a series of in vitro and in vivo assays to determine its effects on biological systems.

Cell-based assays are instrumental in determining how a compound interacts with specific cellular receptors and its subsequent effect on cell function. Despite the importance of such assays, there are no publicly accessible studies detailing the receptor affinity or functional activity of this compound. Research on structurally related N-benzyl-2-acetamidopropionamide derivatives has shown anticonvulsant activities, suggesting potential interaction with central nervous system targets. nih.gov However, direct evidence for this compound is absent.

Table 1: Cell-Based Assay Data for this compound

Assay Type Target Receptor Result
Receptor Affinity Not Specified No data available

Biochemical assays are employed to assess the ability of a compound to inhibit or enhance the activity of specific enzymes. Such information is vital for understanding its mechanism of action. A review of the scientific literature indicates a lack of studies performing biochemical assays to evaluate the effect of this compound on any enzyme.

Table 2: Biochemical Assay Data for this compound

Assay Type Target Enzyme Result
Enzyme Inhibition Not Specified No data available

Fundamental Research on Alkylating Agent Activity and Cellular Mechanisms

Alkylating agents are a class of compounds that can introduce alkyl groups into other molecules, a mechanism often exploited in cancer chemotherapy. The chemical structure of this compound does not immediately suggest it would function as a classical alkylating agent in a biological context. Correspondingly, there is no fundamental research available in the scientific literature that investigates the alkylating agent activity of this compound or its associated cellular mechanisms.

Table 3: Alkylating Agent Activity Data for this compound

Parameter Finding
Alkylating Activity No data available

An extensive search for scientific literature and data concerning the in vitro metabolic transformations and biotransformation pathways of the chemical compound This compound has been conducted. The investigation focused on identifying specific studies related to its metabolic fate, the enzyme systems involved in its metabolism, its metabolic products, and comparative metabolic profiles as outlined in the requested article structure.

Despite a thorough search of publicly available scientific databases and literature, no specific experimental data or research articles were found for "this compound" corresponding to the requested sections:

Metabolic Transformations and Biotransformation Pathways in Vitro Studies

Comparative In Vitro Metabolic Profiling:No studies on the comparative in vitro metabolic profiling of this compound in different species or against other compounds were found.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as the primary research data for 2-amino-N-benzyl-N-ethylacetamide does not appear to be publicly available at this time. The creation of data tables is also not feasible due to the absence of underlying data.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and connectivity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. youtube.com For 2-amino-N-benzyl-N-ethylacetamide, the FT-IR spectrum is expected to display several key absorption bands that confirm the presence of its amide, amine, and aromatic functionalities.

The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and informative peaks in the spectrum, typically appearing in the 1630-1680 cm⁻¹ region. nih.govnih.gov The amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is expected between 1510 and 1580 cm⁻¹. nih.gov The primary amine (NH₂) group will exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ range and a scissoring vibration around 1600 cm⁻¹. The presence of the benzyl (B1604629) group will be confirmed by C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and C=C ring stretching peaks in the 1450-1600 cm⁻¹ region. researchgate.net

Expected FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
~3060 C-H Stretch Aromatic (Benzyl)
~2970, ~2870 C-H Stretch (asymmetric & symmetric) Aliphatic (Ethyl, Methylene)
1630-1680 C=O Stretch (Amide I) Tertiary Amide
~1600 N-H Scissoring Primary Amine (-NH₂)
1450-1600 C=C Stretch Aromatic Ring (Benzyl)
1510-1580 N-H Bend, C-N Stretch (Amide II) Amide

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the number, environment, and connectivity of atoms. nih.gov

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for each type of proton. The aromatic protons of the benzyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm). semanticscholar.org The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) would likely appear as a singlet around δ 4.5 ppm. The quartet and triplet for the ethyl group protons (-N-CH₂-CH₃) would be expected around δ 3.3 ppm and δ 1.1 ppm, respectively. The methylene protons adjacent to the primary amine (-CO-CH₂-NH₂) would likely be a singlet around δ 3.2 ppm, and the amine protons themselves would present as a broad singlet. The presence of rotamers, due to hindered rotation around the amide C-N bond, could lead to the appearance of two sets of signals for the ethyl and benzyl groups. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, the carbonyl carbon of the amide is expected to be the most downfield signal, typically around δ 170 ppm. semanticscholar.org The aromatic carbons of the benzyl group would appear between δ 127 and δ 138 ppm. The aliphatic carbons of the ethyl and methylene groups would resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Amide C=O - ~170
Aromatic C (quaternary) - ~138
Aromatic CH 7.2-7.4 (multiplet, 5H) 127-129
Benzyl CH₂ ~4.5 (singlet, 2H) ~50
Acetamide (B32628) CH₂ ~3.2 (singlet, 2H) ~45
Ethyl CH₂ ~3.3 (quartet, 2H) ~42
Ethyl CH₃ ~1.1 (triplet, 3H) ~13

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.govresearchgate.net For this compound (C₁₁H₁₇N₃O), the molecular weight is approximately 207.27 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 208.

The fragmentation of the molecular ion under tandem MS (MS/MS) conditions would likely involve the cleavage of the C-N bonds. scielo.br Common fragmentation pathways for N-benzylated compounds include the loss of the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91. nih.gov Other likely fragments would result from the cleavage of the amide bond and loss of the ethyl group.

Expected Mass Spectrometry Data for this compound

m/z Ion Description
208 [M+H]⁺ Protonated molecular ion
179 [M-C₂H₄]⁺ Loss of ethene from ethyl group
91 [C₇H₇]⁺ Tropylium ion (from benzyl group)
149 [M-C₂H₅NH₂]⁺ Cleavage and loss of ethylamine (B1201723) moiety

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netvensel.org This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. mdpi.comnih.gov Although a crystal structure for this compound is not publicly available, analysis of similar compounds reveals the type of data that would be obtained. researchgate.net

Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per unit cell (Z) Integer value (e.g., 2, 4)

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can distinguish between different conformers of a molecule. nih.gov The analysis of the rotational spectrum of a molecule like this compound would yield its rotational constants, from which the principal moments of inertia and, ultimately, the gas-phase structure can be derived. nih.gov This method is particularly sensitive to the mass distribution within the molecule and can reveal subtle structural details that are averaged out in solution or influenced by packing forces in the solid state. wayne.edu It would allow for the characterization of the preferred conformations of the flexible ethyl and benzyl side chains in an isolated environment.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound and for quantitative analysis.

For a polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) would be a suitable method for purity determination. In this technique, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase is used for elution. The purity can be assessed by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification against a standard of known concentration. The use of a UV detector would be effective due to the presence of the aromatic benzyl group.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), could also be employed, particularly for assessing the presence of volatile impurities. The compound would need to be sufficiently volatile and thermally stable for this technique. Derivatization might be necessary to increase its volatility.

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. semanticscholar.org Different solvent systems can be tested to achieve good separation of the compound from any starting materials or by-products.

Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
RP-HPLC C18-silica Acetonitrile (B52724)/Water gradient UV-Vis (e.g., at 254 nm)
GC-MS e.g., DB-5 (nonpolar) Helium Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Methodology: In a hypothetical RP-HPLC method for analyzing this compound, the separation would be achieved on a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer. rsc.org The gradient or isocratic elution would be optimized to achieve a good peak shape and resolution from any potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the benzyl group of the molecule exhibits strong absorbance.

The primary amino group and the tertiary amide in the structure of this compound make its retention sensitive to the pH of the mobile phase. Therefore, controlling the pH with a buffer is critical for achieving reproducible results. The method can be used for quantitative analysis by creating a calibration curve from standards of known concentration. For preparative purposes, this liquid chromatography method can be scaled up to isolate the compound from reaction mixtures or impurities. sielc.comsielc.com

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column Reverse-Phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temp. 30 °C

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Given the molecular structure of this compound, GC-MS analysis is feasible, potentially after a derivatization step to increase its volatility and thermal stability.

Methodology: In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. For N-benzyl compounds, a mid-polarity capillary column is often effective. ojp.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive identification. Key fragments for this compound would be expected to include the benzyl cation (m/z 91) and an iminium cation resulting from cleavage of the benzyl-nitrogen bond.

For polar molecules like this, derivatization might be employed to improve the chromatographic peak shape and detection limits. osti.gov However, optimized GC conditions can sometimes allow for the analysis of underivatized amines. rsc.org

Table 2: Potential GC-MS Parameters for this compound

ParameterCondition
GC Column DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Initial 100°C, ramp to 280°C
MS Ionization Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (50-500 amu)

Application of Analytical Quality by Design (QbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the method to ensure robust and reliable performance throughout its lifecycle. americanpharmaceuticalreview.commdpi.com Applying AQbD to develop an analytical method for this compound ensures that the final method is fit for its intended purpose.

The AQbD process involves several key stages:

Defining the Analytical Target Profile (ATP): This first step defines the goals of the method, including what needs to be measured (e.g., purity of this compound) and the required performance characteristics (e.g., accuracy, precision, and sensitivity). pharm-int.com

Risk Assessment: Potential variables in the analytical method that could impact the results are identified. For an HPLC method, these could include mobile phase composition, pH, column temperature, and flow rate. researchgate.net

Method Optimization with Design of Experiments (DoE): DoE is used to systematically study the effects of the identified variables on the method's performance. researchgate.net This allows for the identification of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method consistently meets the ATP requirements. americanpharmaceuticalreview.com

Control Strategy and Lifecycle Management: A control strategy is established to ensure the method remains in a state of control over its lifetime. This includes setting system suitability criteria and protocols for continuous monitoring and improvement. usp.org

By using AQbD, a robust analytical method for this compound can be developed, minimizing the likelihood of out-of-specification results and facilitating regulatory flexibility. mdpi.com

Development of Analytical Methods for Impurity Profiling in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, impurities can originate from the synthesis process or from degradation of the compound over time. The development of sensitive analytical methods is crucial for detecting and controlling these impurities. nih.gov

Potential Impurities: Impurities could include unreacted starting materials (e.g., 2-amino-N-ethylacetamide, benzyl chloride, or benzaldehyde), by-products from side reactions, or degradation products. For instance, acetamide itself is a potential impurity in processes using acetonitrile as a solvent. researchgate.netresearchgate.net

Method Development: A combination of analytical techniques is often used for comprehensive impurity profiling.

HPLC: A gradient HPLC method is typically developed to separate the main compound from a wide range of potential impurities with different polarities. The high sensitivity of HPLC allows for the detection of impurities at very low levels. clearsynth.com

LC-MS: For identifying unknown impurities, HPLC is coupled with mass spectrometry. LC-MS provides the molecular weight of the impurity, and tandem MS (MS/MS) can be used to obtain structural information from its fragmentation pattern.

GC-MS: This technique is ideal for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis. nih.gov

Forced degradation studies, where the compound is exposed to stress conditions (e.g., acid, base, heat, light, oxidation), are often performed to intentionally generate degradation products. The analytical methods are then challenged to prove they can separate and detect these newly formed impurities, demonstrating the method is "stability-indicating."

Table 3: Common Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity Profiling
HPLC-UV Quantification of known impurities and the main compound.
LC-MS Identification of non-volatile, unknown impurities.
GC-MS Identification of volatile and semi-volatile impurities.
NMR Spectroscopy Structural elucidation of isolated impurities.

Through the systematic application of these advanced analytical methods, a comprehensive understanding of the chemical compound this compound and its associated impurities can be achieved, ensuring its quality and suitability for research applications.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

There is no published information on the synthesis of 2-amino-N-benzyl-N-ethylacetamide, let alone the development of green or novel synthetic methodologies for its production.

Exploration of Undiscovered Biological Targets and Pathways

Without any preliminary biological screening data, the potential biological targets and pathways of this compound are entirely unknown.

Advanced Computational Modeling for Rational Compound Optimization

No computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, have been reported for this compound.

Expanding Derivatization Strategies for Enhanced Selectivity and Potency

The core molecule has not been identified as a hit or lead compound in any screening library, and therefore no derivatization strategies have been explored.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

As the mechanism of action is unknown, no multi-omics studies (genomics, proteomics, metabolomics) have been conducted to elucidate its biological effects.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 2-amino-N-benzyl-N-ethylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Adapt strategies from structurally similar acetamides. For example, substituted phenols or N-protected amino acids (e.g., N-phthaloylglycine) can serve as starting materials. React 2-aminophenol derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form intermediates, followed by benzylation and ethylation steps .
  • Optimization : Use design of experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst). For instance, ethanol as a solvent under reflux (6–8 hours) has been effective in analogous acetamide syntheses .

Q. What purification and characterization methods are critical for isolating high-purity this compound?

  • Methodology :

  • Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures is recommended for removing unreacted amines or acylating agents .
  • Characterization :
  • NMR : Confirm substitution patterns (e.g., benzyl and ethyl groups via 1^1H NMR aromatic protons at δ 7.2–7.4 ppm and ethyl CH3_3 at δ 1.1–1.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., calculated molecular mass: ~220 g/mol) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

Q. What are the key spectroscopic signatures of this compound?

  • Methodology :

  • IR Spectroscopy : Look for N-H stretching (3300–3500 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) bands .
  • UV-Vis : Monitor π→π* transitions in the benzyl ring (λ~260 nm) for quantitative analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC50_{50} values may arise from variations in cell viability protocols (MTT vs. ATP-based assays) .
  • Dose-response validation : Replicate experiments with standardized controls (e.g., positive controls like doxorubicin for cytotoxicity studies) .

Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with experimental IC50_{50} values .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Chemistry : Transition from batch to flow chemistry to enhance reproducibility. For example, use microreactors to control exothermic reactions during acylation .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .

Q. What strategies are recommended for resolving structural ambiguities in this compound analogs using crystallography?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (3:1). Resolve ambiguities in substituent orientation (e.g., benzyl vs. ethyl group placement) .
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database entries for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.